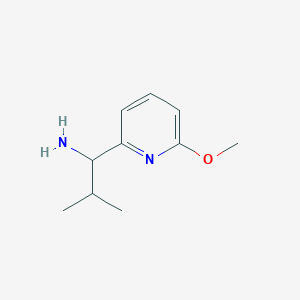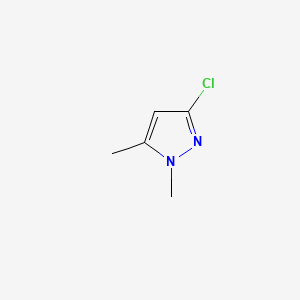
Dimethyl 1-benzylazetidine-2,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 1-benzylazetidine-2,2-dicarboxylate is a chemical compound with the molecular weight of 263.29 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C14H17NO4/c1-18-12(16)14(13(17)19-2)8-9-15(14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The molecular weight of this compound is 263.29 .Scientific Research Applications
Synthesis and Catalysis
Synthetic Utility in Ligand Development : Dimethyl 1-benzylazetidine-2,2-dicarboxylate may serve as a precursor in the synthesis of complex ligands designed to mimic the coordination environment of metalloenzymes, facilitating the study of enzyme models and catalysis mechanisms (J. Kuzelka, J. Farrell, S. Lippard, 2003). Similar ligands have been used to enforce dinuclearity and kinetic stability in the synthesis of metal complexes, illustrating its potential in modeling biologically relevant motifs.
Chiral Synthesis Applications : It could also be involved in the enantioselective synthesis of azetidine derivatives, as part of routes toward chiral molecules. For instance, efficient synthetic pathways to (S)-azetidine-2-carboxylic acid highlight the utility of related compounds in producing biologically active molecules with high enantiomeric excess (Yasuhiko Futamura, Masayuki Kurokawa, R. Obata, S. Nishiyama, T. Sugai, 2005).
Mechanistic Insights
Understanding Molecular Interactions : The study of compounds like this compound offers insights into the molecular interactions and binding modes relevant to the design of catalysts and ligands for synthetic chemistry applications. Such understanding aids in the development of more efficient and selective synthetic processes.
DNA Interaction Studies : Although not directly related to this compound, research on nucleic acid interactions, such as the use of dimethyl sulfate for structural analysis of RNAs, underscores the broader significance of dimethyl compounds in biochemistry and molecular biology (Pilar Tijerina, S. Mohr, R. Russell, 2007).
Material Science and Organic Electronics
- Formation of Novel Organic Frameworks : Research on the formation of corannulene cores and related structures demonstrates the role of dimethylated compounds in building complex organic frameworks, which could be applied in material science and organic electronics (A. Sygula, S. D. Karlen, R. Sygula, P. W. Rabideau, 2002).
Properties
IUPAC Name |
dimethyl 1-benzylazetidine-2,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-12(16)14(13(17)19-2)8-9-15(14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIBJYMYEBRMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN1CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2663644.png)
![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2663646.png)
![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2663648.png)
![N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide](/img/structure/B2663649.png)
acetonitrile](/img/structure/B2663650.png)
![(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2663654.png)




